molecular formula C13H16N2O2S2 B368803 4-tert-butyl-N-(1,3-thiazol-2-yl)benzenesulfonamide CAS No. 305373-52-8

4-tert-butyl-N-(1,3-thiazol-2-yl)benzenesulfonamide

Cat. No.: B368803
CAS No.: 305373-52-8
M. Wt: 296.4g/mol
InChI Key: PWAGFHSCLKYRGT-UHFFFAOYSA-N
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Description

4-tert-butyl-N-(1,3-thiazol-2-yl)benzenesulfonamide is a compound that combines the structural features of thiazole and sulfonamide groups. Thiazoles are known for their diverse biological activities, including antibacterial, antifungal, and anticancer properties. Sulfonamides, on the other hand, are well-known for their antibacterial properties. The combination of these two groups in a single molecule can potentially enhance its biological activity and make it a valuable compound for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-tert-butyl-N-(1,3-thiazol-2-yl)benzenesulfonamide typically involves the reaction of 4-tert-butylbenzenesulfonyl chloride with 2-aminothiazole. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-tert-butyl-N-(1,3-thiazol-2-yl)benzenesulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The sulfonamide group can be reduced to form amines.

    Substitution: The tert-butyl group can be substituted with other functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine or nitric acid.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

4-tert-butyl-N-(1,3-thiazol-2-yl)benzenesulfonamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    4-isopropyl-N-(1,3-thiazol-2-yl)benzenesulfonamide: Similar structure with an isopropyl group instead of a tert-butyl group.

    4-methyl-N-(1,3-thiazol-2-yl)benzenesulfonamide: Similar structure with a methyl group instead of a tert-butyl group.

Uniqueness

4-tert-butyl-N-(1,3-thiazol-2-yl)benzenesulfonamide is unique due to the presence of the tert-butyl group, which can enhance its lipophilicity and membrane permeability. This can potentially increase its antibacterial activity compared to similar compounds with smaller alkyl groups .

Properties

IUPAC Name

4-tert-butyl-N-(1,3-thiazol-2-yl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2S2/c1-13(2,3)10-4-6-11(7-5-10)19(16,17)15-12-14-8-9-18-12/h4-9H,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWAGFHSCLKYRGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NC2=NC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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